Hoe 105; NSC 301505

描述

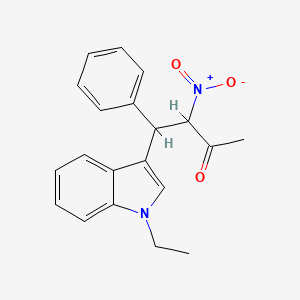

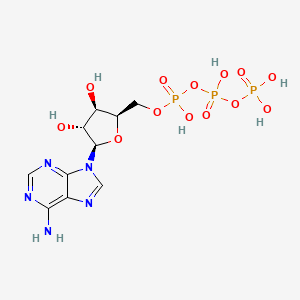

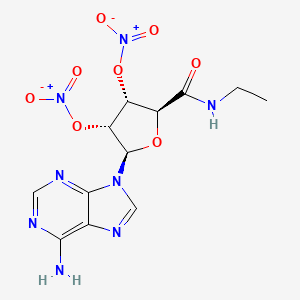

Citenazone is a thiosemicarbazone derivative with activity against variola virus.

科学研究应用

全息光学元件(HOEs)

发展和应用:HOEs已经被开发出具有预定光谱特性和角度选择性的特性。它们在各种技术应用中发挥作用,包括用于光伏能量转换的全息聚光器、太阳光化学以及作为建筑物中日光透射、玻璃幕墙和遮阳的集成全息叠层。这项技术有助于通过建筑物的窗户或玻璃幕墙传输太阳辐射(Stojanoff, Schulat, & Eich, 1999)。

使用CODE V进行光学设计:通过CODE V这一全面的光学设计程序,HOEs在光学系统中的应用得到了增强。这项技术已被用于设计各种系统,包括激光扫描仪、单色仪和头部显示器以及头盔式显示器。CODE V可以容纳传输和反射HOEs(Hayford, 1988)。

具有增强性能的工程应用:改进的二铬酸凝胶(DCG)膜的HOEs已经被开发用于一系列工程应用。这些应用包括用于热能转换的全息聚光器、太阳光化学的特殊收集器以及LED应用的全息光束成形光学(Stojanoff, 2006)。

使用纳秒红外激光源在银上制造:通过使用经济实惠的纳秒光纤激光系统在银上制造HOEs。这一发展突显了使用激光雕刻来创建各种HOEs的潜力,为该领域提供了新的方法(Alexandropoulos et al., 2020)。

在太阳能应用中的使用:已经开发出光聚合物HOEs以提高太阳能电池的光收集效率。这些HOEs可以从太阳等移动光源中收集光线并将其重定向进行集中。这里解决的挑战是增加光栅的角度和波长范围,以实现有效的光线集中(Akbari, Naydenova, & Martin, 2014)。

台湾地震损失估算系统(TELES):台湾国家科学委员会(NSC)开发了TELES系统,以促进地震危险分析、结构损伤评估和社会经济损失估算的研究。该系统整合了各种数据和分析模块,可靠地进行地震危险和损失估算(Yeh, Loh, & Tsai, 2006)。

全息光学元件作为激光照射传感器组件:HOEs已经被用于激光照射检测系统。它们将激光光聚焦到检测器阶段并形成独特的几何图案,确立了它们在数据传输系统和对准系统等各种应用领域的实用性(Leib & Pernick, 1991)。

用于中空多壳结构(HoMSs)的顺序模板方法:已经开发出这种创新策略,用于合成具有优化特性(如比表面积和高负载能力)的HoMSs。这种方法在催化、药物传递和传感器等领域具有广泛的应用(Mao, Wan, Wang, & Wang, 2018)。

成像配置中的衍射图样采样:在相干光傅里叶变换系统中,使用分段式全息光学元件(HOE)和探测器阵列组合来对功率谱进行采样。该方法涉及将入射能量重定向到相应的探测器,优化系统设计以满足成像要求 (Simpson, 1987)。

用于头戴显示器应用的全息光学元件:提出了在头戴显示器(HMDs)中使用光聚合物的HOE的应用。这一创新旨在通过用HOE替换光学元件来减小传统HMD的体积和重量 (Piao, Piao, Kim, & Kim, 2013)。

属性

产品名称 |

Hoe 105; NSC 301505 |

|---|---|

分子式 |

C7H6N4S2 |

分子量 |

210.3 g/mol |

IUPAC 名称 |

[(5-cyanothiophen-2-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12) |

InChI 键 |

JGKRSFYTHYYJNX-UHFFFAOYSA-N |

规范 SMILES |

C1=C(SC(=C1)C#N)C=NNC(=S)N |

同义词 |

citenazone HOE 105 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1228958.png)

![N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1228965.png)

![1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide](/img/structure/B1228967.png)

![N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)

![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)